Technical Guide: H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2)
Technical Guide: H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2)
[1]
Executive Summary
H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2) is a synthetic, linear pentapeptide amide derived from the canonical RGD (Arg-Gly-Asp) cell adhesion motif found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen.[1]
Unlike its free-acid counterpart (GRGDS-OH), the C-terminal amidation (-NH2) of this peptide neutralizes the negative charge of the carboxyl terminus, providing a closer structural mimicry of the RGD sequence as it exists within a continuous protein backbone.[1] This modification enhances stability against carboxypeptidases and alters electrostatic interactions at the receptor binding site.[1]
Primary Function: It acts as a competitive antagonist for integrin receptors (primarily
Molecular Architecture & Physicochemical Properties[2][3]
The peptide sequence Gly-Arg-Gly-Asp-Ser is the minimal recognition domain for cell attachment. The "H-" denotes a free N-terminal amine, and "-NH2" denotes a C-terminal amide.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Sequence | Gly-Arg-Gly-Asp-Ser-NH2 |
| Abbreviation | GRGDS-NH2 |
| Molecular Formula | |
| Molecular Weight | 489.48 g/mol |
| Isoelectric Point (pI) | ~10.5 (Estimated due to Arg basicity and amidated C-term) |
| Solubility | Water, Saline, PBS (≥ 2 mg/mL) |
| Stability | Susceptible to aminopeptidases; C-terminal amide confers resistance to carboxypeptidases.[2][1] |
| Key Functional Groups | Guanidinium (Arg), Carboxylate (Asp side chain), Hydroxyl (Ser), Primary Amine (N-term).[1] |
Structural Significance of Amidation
In a native protein (e.g., fibronectin), the Serine residue is connected to the next amino acid via a peptide bond (amide).[1] A free C-terminal carboxyl group (as in GRGDS-OH) introduces a negative charge that does not exist in the native protein context.[1]
-
Biomimicry: GRGDS-NH2 removes this non-native negative charge, preventing electrostatic repulsion or artifactual ionic interactions at the integrin binding site.[1]
-
Stability: The amide cap prevents degradation by exopeptidases that require a free carboxyl group for recognition.[1]
Mechanism of Action: Integrin Antagonism[4]
The core function of GRGDS-NH2 is competitive inhibition . Integrins are heterodimeric transmembrane receptors that link the cytoskeleton to the ECM.[1][3][4]
The RGD Binding Pocket
The RGD motif binds at the interface between the
-
Arginine (R): The positively charged guanidinium group forms a bidentate salt bridge with aspartate residues in the integrin
-subunit (e.g., Asp218 in ).[1] -
Aspartic Acid (D): The negatively charged side chain coordinates with a divalent cation (
or ) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the -subunit.[1] -
Glycine (G): Provides the necessary flexibility to allow the R and D residues to adopt the correct spacing.[1]
Competitive Blockade
When GRGDS-NH2 is introduced in solution (soluble phase), it saturates these binding sites.[1] Consequently, the integrins cannot bind to the RGD motifs immobilized on the ECM (solid phase).[1] This leads to:
-
Anoikis: Loss of anchorage-dependent survival signals.[1]
-
Inhibition of Migration: Prevention of focal adhesion formation.[1]
-
Retraction: Cells round up and detach from the substrate.[1][5]
Diagram 1: Competitive Inhibition Mechanism
Caption: Soluble GRGDS-NH2 competes with ECM proteins for the integrin binding pocket, blocking focal adhesion assembly and inducing cell detachment.[1]
Applications in Research & Drug Development[2][7]
A. Inhibition of Cell Adhesion & Invasion
Researchers use GRGDS-NH2 to validate whether a specific cellular behavior (migration, invasion) is integrin-dependent.[1]
-
Tumor Metastasis: Blocking
on tumor cells to prevent extravasation and colonization of new tissues.[1] -
Angiogenesis: Endothelial cells require RGD-integrin interactions to form new blood vessels.[1] Soluble GRGDS-NH2 disrupts endothelial tube formation.[1]
B. Platelet Aggregation Inhibition
The receptor GPIIb/IIIa (
-
Mechanism: GRGDS-NH2 blocks fibrinogen binding to activated platelets.[1]
-
Clinical Relevance: While GRGDS-NH2 itself is a research tool due to short half-life, it is the structural ancestor of approved anti-platelet drugs like Eptifibatide (a cyclic KGD peptide) and Tirofiban (a non-peptide RGD mimetic).[1]
C. Targeted Drug Delivery (Ligand Functionalization)
GRGDS-NH2 is conjugated to the surface of liposomes, nanoparticles, or viral vectors to target them to tissues overexpressing integrins (e.g., tumor vasculature).[1]
-
Advantage: The linear nature and terminal amine allow for straightforward conjugation via PEG linkers.[1]
-
Selectivity: While less selective than cyclic RGD (cRGDfK), linear GRGDS-NH2 remains a cost-effective standard for proof-of-concept targeting studies.[1]
Experimental Protocol: Cell Adhesion Inhibition Assay
Objective: Determine the
Reagents Required[4][8][9][10]
-
Target Peptide: H-Gly-Arg-Gly-Asp-Ser-NH2 (Stock 10 mM in sterile PBS).
-
Control Peptide: H-Gly-Arg-Gly-Glu -Ser-NH2 (GRGES-NH2) - Negative control (inactive).
-
Substrate: Human Fibronectin (coated at 10 µg/mL).
-
Cells: HUVEC, U87MG, or CHO-K1 cells.[1]
-
Detection: Calcein-AM or Crystal Violet.[1]
Workflow
-
Coat Plate: Add 50 µL Fibronectin (10 µg/mL) to 96-well plate. Incubate O/N at 4°C.
-
Block: Wash 2x PBS. Add 1% BSA/PBS for 1 hr at RT to block non-specific sites.
-
Prepare Cells: Harvest cells and resuspend in serum-free medium (
cells/mL). -
Peptide Pre-incubation (Critical Step):
-
Adhesion: Transfer cell/peptide mix to the coated plate. Incubate for 30–60 mins at 37°C.
-
Wash: Gently wash wells 3x with PBS to remove unattached cells.[1]
-
Quantify: Stain attached cells and read absorbance/fluorescence.[1]
Diagram 2: Adhesion Assay Workflow
Caption: Step-by-step workflow for determining the inhibitory constant (IC50) of GRGDS-NH2.
Comparative Analysis: Linear vs. Cyclic
When designing experiments, researchers must choose between Linear (GRGDS) and Cyclic (cRGD) peptides.[1]
Table 2: Selection Guide
| Feature | Linear (GRGDS-NH2) | Cyclic (e.g., c(RGDfK)) |
| Conformation | Flexible (Entropy penalty upon binding) | Rigid (Pre-organized for binding) |
| Affinity ( | Micromolar ( | Nanomolar ( |
| Selectivity | Broad ( | High (Can be tuned for specific subtypes) |
| Stability | Low ( | High (Resistant to proteolysis) |
| Cost | Low | High |
| Best Use Case | High-throughput screening, surface coating, negative controls.[1] | In vivo imaging, targeted therapy, long-term culture.[1] |
Expert Insight: Use GRGDS-NH2 for in vitro assays where cost is a factor and protease activity is controlled (serum-free media).[1] For in vivo targeting, cyclic variants are strictly superior due to serum stability.[1]
References
-
Ruoslahti, E., & Pierschbacher, M. D. (1987).[1] New perspectives in cell adhesion: RGD and integrins. Science. Retrieved from [Link][1]
-
Hersel, U., Dahmen, C., & Kessler, H. (2003).[1] RGD modified polymers: biomaterials for stimulated cell adhesion and beyond. Biomaterials. Retrieved from [Link]
-
Yamada, K. M., & Kennedy, D. W. (1984).[1] Dualistic nature of adhesive protein function: fibronectin and its biologically active peptide fragments can autoinhibit fibronectin function.[1] Journal of Cell Biology. Retrieved from [Link][1]
Sources
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic peptide GRGDS induces dissociation of alpha-actinin and vinculin from the sites of focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
